molecular formula C17H10BrF3N2OS B2367388 N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide CAS No. 330189-76-9

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide

Cat. No.: B2367388
CAS No.: 330189-76-9
M. Wt: 427.24
InChI Key: SLFUGFLMYTYKTQ-UHFFFAOYSA-N
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Description

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties

Preparation Methods

The synthesis of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide typically involves the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets in cells. The compound is believed to inhibit the biosynthesis of essential bacterial lipids, thereby exerting its antimicrobial effects. In cancer cells, it may interfere with cell division and induce apoptosis (programmed cell death) by targeting specific proteins and pathways involved in cell proliferation .

Properties

IUPAC Name

N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrF3N2OS/c18-13-6-4-10(5-7-13)14-9-25-16(22-14)23-15(24)11-2-1-3-12(8-11)17(19,20)21/h1-9H,(H,22,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLFUGFLMYTYKTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrF3N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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